molecular formula C23H21F3N4O6 B14948498 Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B14948498
M. Wt: 506.4 g/mol
InChI Key: UNDHOTWVTLTSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a heterocyclic compound featuring:

  • A methyl benzoate core.
  • A 2,5-dioxopyrrolidin-1-yl (succinimide-like) moiety.
  • A piperazine ring substituted with a 2-nitro-4-(trifluoromethyl)phenyl group.

Its synthesis likely involves multi-step coupling reactions, analogous to piperazine-containing derivatives described in the literature .

Properties

Molecular Formula

C23H21F3N4O6

Molecular Weight

506.4 g/mol

IUPAC Name

methyl 4-[3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C23H21F3N4O6/c1-36-22(33)14-2-5-16(6-3-14)29-20(31)13-19(21(29)32)28-10-8-27(9-11-28)17-7-4-15(23(24,25)26)12-18(17)30(34)35/h2-7,12,19H,8-11,13H2,1H3

InChI Key

UNDHOTWVTLTSNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous acid or base.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of the carboxylic acid.

Scientific Research Applications

Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: Its derivatives may be studied for their biological activity, including antimicrobial and anticancer properties.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The nitro group could be involved in redox cycling, generating reactive oxygen species that damage cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperazine-linked aryl derivatives, quinoline-carbonyl analogs, and urea-based molecules. Below is a systematic comparison:

Piperazine-Linked Aryl Derivatives

Table 1: Key Piperazine-Based Analogs from and
Compound Name (Reference) Core Structure Substituents on Piperazine Yield (%) Melting Point (°C) Key Analytical Data (ESI-MS/NMR)
C7 (Methyl 4-(4-(2-(4-(Trifluoromethyl)Phenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate) Quinoline-4-carbonyl-piperazine 4-(Trifluoromethyl)phenyl Not reported Yellow/White solid 1H NMR: δ 8.45–7.45 (m, aromatic); HRMS: [M+H]+ calculated for C29H23F3N3O3: 542.17
Title compound () Piperazin-1-ium trifluoroacetate 2-Fluorobenzoyl, 4-hydroxyphenyl 48 Not reported ESI-MS: Not provided; 1H NMR: Aromatic δ 7.80–6.90
Target Compound 2,5-Dioxopyrrolidinyl-piperazine 2-Nitro-4-(trifluoromethyl)phenyl Not reported Not reported Not available in evidence

Key Observations :

  • C7 () shares the trifluoromethylphenyl substituent but lacks the nitro group and dioxopyrrolidinyl moiety. Its quinoline-carbonyl group may enhance π-stacking interactions compared to the target compound’s succinimide-like core.
  • The fluorobenzoyl-piperazine derivative () demonstrates lower synthetic yield (48%) compared to other analogs, likely due to steric or electronic challenges in coupling steps. The target compound’s nitro group may further complicate synthesis.

Urea-Based Piperazine Derivatives

Table 2: Urea Derivatives with Piperazine-Thiazole Moieties ()
Compound ID (Reference) Substituents on Urea Yield (%) Melting Point (°C) ESI-MS [M+H]+
1f 4-(Trifluoromethyl)phenyl 70.7 198–200 667.9
11d 4-(Trifluoromethyl)phenyl 85.3 Not reported 534.1
11k 4-Chloro-3-(trifluoromethyl)phenyl 88.0 Not reported 568.2

Key Observations :

  • Urea derivatives (e.g., 11d , 11k ) exhibit higher yields (85–88%) compared to carbonyl-linked analogs, suggesting superior stability during synthesis .
  • The trifluoromethyl group is a common feature in both urea derivatives and the target compound, likely contributing to metabolic stability and lipophilicity. However, the urea linkage may favor hydrogen bonding, whereas the target compound’s ester and dioxopyrrolidinyl groups could enhance membrane permeability.

Physicochemical and Structural Insights

Table 3: Substituent Effects on Key Properties
Substituent Type Example Compounds Impact on Properties
Trifluoromethyl C7 , 11d Increases lipophilicity (logP), metabolic stability, and electron-withdrawing effects
Nitro Target compound Enhances electrophilicity; may reduce solubility due to polarity
Halogens (F, Cl) C4 , 11c Improves binding affinity to hydrophobic pockets; modulates toxicity

Structural Analysis :

  • The dioxopyrrolidinyl core distinguishes it from quinoline-carbonyl (C1–C7) or urea-based (11a–11o) analogs, possibly influencing conformational rigidity and enzymatic recognition.

Biological Activity

Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Key Features:

  • Molecular Weight : 445.44 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its components.
  • Functional Groups : Contains a benzoate moiety, a piperazine ring, and a dioxopyrrolidine unit.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown moderate to significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with particular efficacy noted in strains such as Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant Effects : In preclinical models, derivatives of compounds similar to this compound have exhibited anticonvulsant activity. For example, related amides demonstrated significant potency in seizure models, suggesting potential therapeutic applications in epilepsy .
  • Cholinesterase Inhibition : Some studies suggest that compounds with similar structures may inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This could imply potential uses in treating neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Interaction : The presence of the piperazine moiety suggests interactions with neurotransmitter receptors or enzymes involved in synaptic transmission.
  • Lipophilicity : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against E. coli
AnticonvulsantSignificant potency in seizure models
Cholinesterase InhibitionModerate inhibition observed

Relevant Studies

  • Antimicrobial Screening : A study screened various derivatives for antimicrobial activity against multiple pathogens. The results indicated that compounds with similar structures to this compound showed promising results against resistant strains .
  • Anticonvulsant Research : Research involving the synthesis of new derivatives revealed that certain analogs exhibited strong anticonvulsant properties in established animal models. The most potent compound achieved an ED50 of 32.08 mg/kg in maximal electroshock tests .
  • Neuropharmacological Studies : Investigations into cholinesterase inhibition highlighted that related compounds could serve as potential therapeutic agents for cognitive disorders by modulating neurotransmitter levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.